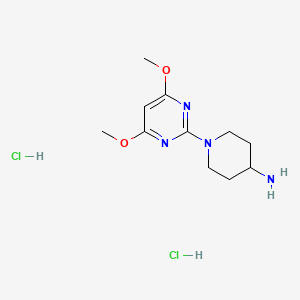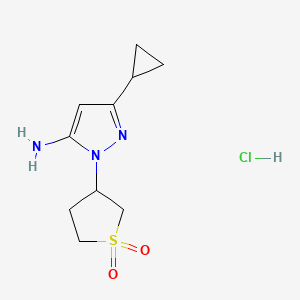
1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-amine dihydrochloride
Descripción general
Descripción
This compound is also known as DPP6. It has a molecular formula of C11H20Cl2N4O2 and a molecular weight of 311.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a piperidine ring, which is a common feature in many pharmaceutical compounds . The presence of the dimethoxypyrimidinyl group suggests potential interactions with biological targets.Aplicaciones Científicas De Investigación
Antimalarial Drug Development
This compound has been studied for its potential as an antimalarial agent. The presence of the piperidine moiety and the dimethoxypyrimidinyl group may contribute to its activity against Plasmodium falciparum , the parasite responsible for malaria. Research indicates that similar structures have shown high selectivity and activity against resistant strains of P. falciparum, suggesting that this compound could be a candidate for developing new antimalarial drugs .
Selective Inhibition of Parasite Growth
The structural analogs of this compound have demonstrated the ability to inhibit the growth of malaria parasites at various concentrations. This suggests that 1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-amine dihydrochloride could be optimized to enhance its selectivity and potency as a parasitic growth inhibitor, which is crucial in the fight against drug-resistant malaria strains .
Cytotoxicity Assessment
In the search for new pharmaceutical agents, assessing the cytotoxicity of compounds is essential. This compound’s analogs have been evaluated using the MTT/formazan assay, indicating its potential use in cytotoxicity studies. Such assessments help determine the safety profile of new drug candidates .
Chemical Synthesis and Crystallography
The compound can be used in chemical synthesis processes to create structurally related molecules. These molecules can then be analyzed using crystallography to understand their structural properties and interactions at the molecular level, which is vital for drug design and development .
Reference Standard for Pharmaceutical Testing
1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-amine dihydrochloride: can serve as a reference standard in pharmaceutical testing. This ensures the accuracy and reliability of analytical methods used to assess the quality of pharmaceutical products .
Exploration of Core Structure for Antimalarial Leads
The core structure of this compound provides a foundation for further exploration using chemistry approaches. Biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads. The hydroxyl group at C-7’ in the alcohol analogues of this compound has been suggested to greatly contribute to antiplasmodial activity .
Propiedades
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.2ClH/c1-16-9-7-10(17-2)14-11(13-9)15-5-3-8(12)4-6-15;;/h7-8H,3-6,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIHGMMGRNHJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(CC2)N)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473291.png)
![3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1473293.png)

![({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473296.png)
![{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473299.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)
![1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1473301.png)


![6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1473307.png)

![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473310.png)
![3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate](/img/structure/B1473312.png)
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1473314.png)